molecular formula C13H10Cl2F3NO3 B2548665 ethyl (E)-3-[(2,4-dichlorobenzoyl)amino]-4,4,4-trifluoro-2-butenoate CAS No. 400088-74-6

ethyl (E)-3-[(2,4-dichlorobenzoyl)amino]-4,4,4-trifluoro-2-butenoate

Cat. No. B2548665
CAS RN: 400088-74-6
M. Wt: 356.12
InChI Key: GCKFUOMOCOXUNN-UXBLZVDNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (E)-3-[(2,4-dichlorobenzoyl)amino]-4,4,4-trifluoro-2-butenoate, also known as DCTB, is a chemical compound that has been widely used in scientific research. DCTB is a member of the trifluoromethyl ketone family of compounds and is commonly used as a covalent inhibitor of cysteine proteases.

Scientific Research Applications

Reactivity and Synthesis of Heterocycles

Research has shown that derivatives of β-enamino compounds, similar to ethyl (E)-3-[(2,4-dichlorobenzoyl)amino]-4,4,4-trifluoro-2-butenoate, are valuable for synthesizing polyfunctionalized heterocyclic compounds. These compounds are prepared from β-amino α,β-unsaturated ketones and esters, and their reactivity is explored through reactions with binucleophiles, like hydrazine and hydroxylamine, indicating their utility in synthesizing diverse heterocyclic structures (Braibante, 2002).

Annulation Reactions for Functionalized Tetrahydropyridines

Another study demonstrates the use of ethyl 2-methyl-2,3-butadienoate, a compound with structural similarities, in [4 + 2] annulation reactions with N-tosylimines. This process, catalyzed by organic phosphines, yields highly functionalized tetrahydropyridines with excellent yields and regioselectivity, highlighting the potential of this compound in complex synthesis reactions (Zhu, 2003).

Gamma Substitution on α,β-Unsaturated Esters

The selective gamma substitution of α,β-unsaturated esters like ethyl 3-methyl-2-trimethylsilyl-3-butenoate, through reactions with various nucleophiles, showcases the potential for selective modification in compounds with similar unsaturated ester frameworks. This opens avenues for the synthesis of derivatives with specific functional group placements (Albaugh-Robertson, 1982).

Structural and Isomerization Studies

Research on ethyl-3-amino-2-benzoyl-2-butenoate reveals insights into the structural stability and isomerization between E and Z isomers, facilitated by X-ray crystallography and NMR methods. Such studies provide foundational knowledge on the behavior of similar compounds under various conditions, essential for their application in synthesis and material science (Fallon, 1980).

Synthesis of Dehydro Amino Acid Precursors

A method for the stereoselective synthesis of 3-substituted ethyl 4,4,4-trifluoro-2-formyl-amino-2-butenoates demonstrates the utility of similar compounds in preparing precursors for β-trifluoromethyl substituted amino acids. This highlights the role of such compounds in developing novel amino acid derivatives with potential pharmaceutical applications (Enders, 2005).

properties

IUPAC Name

ethyl (E)-3-[(2,4-dichlorobenzoyl)amino]-4,4,4-trifluorobut-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Cl2F3NO3/c1-2-22-11(20)6-10(13(16,17)18)19-12(21)8-4-3-7(14)5-9(8)15/h3-6H,2H2,1H3,(H,19,21)/b10-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCKFUOMOCOXUNN-UXBLZVDNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=C(C(F)(F)F)NC(=O)C1=C(C=C(C=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C(\C(F)(F)F)/NC(=O)C1=C(C=C(C=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl2F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.